2-(4-Bromo-2-nitrophenyl)propan-2-amine
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Overview
Description
2-(4-Bromo-2-nitrophenyl)propan-2-amine is an organic compound with the molecular formula C9H11BrN2O2. It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a propan-2-amine moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-nitrophenyl)propan-2-amine typically involves the nitration of 4-bromoacetophenone followed by reductive amination. The nitration process introduces a nitro group to the phenyl ring, and the subsequent reductive amination converts the ketone group to an amine. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, followed by hydrogenation in the presence of a suitable catalyst for the reductive amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the hazardous nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-nitrophenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be employed.
Major Products Formed
Oxidation: Formation of 2-(4-Amino-2-nitrophenyl)propan-2-amine.
Reduction: Formation of 2-(4-Bromo-2-aminophenyl)propan-2-amine.
Substitution: Formation of various substituted phenylpropan-2-amines.
Scientific Research Applications
2-(4-Bromo-2-nitrophenyl)propan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-nitrophenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom may facilitate binding to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-2-nitrophenyl)propan-2-amine
- 2-(4-Fluoro-2-nitrophenyl)propan-2-amine
- 2-(4-Iodo-2-nitrophenyl)propan-2-amine
Uniqueness
2-(4-Bromo-2-nitrophenyl)propan-2-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C9H11BrN2O2 |
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Molecular Weight |
259.10 g/mol |
IUPAC Name |
2-(4-bromo-2-nitrophenyl)propan-2-amine |
InChI |
InChI=1S/C9H11BrN2O2/c1-9(2,11)7-4-3-6(10)5-8(7)12(13)14/h3-5H,11H2,1-2H3 |
InChI Key |
GSHKQBFNOKVRQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)Br)[N+](=O)[O-])N |
Origin of Product |
United States |
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